N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
N-[2-(Diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a 1,2-oxazole (isoxazole) core substituted with a phenyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a phenylethyl moiety bearing a diethylamino substituent. The compound’s molecular complexity arises from the combination of aromatic (phenyl) and aliphatic (diethylamino) components, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-3-25(4-2)20(17-11-7-5-8-12-17)16-23-22(26)19-15-21(27-24-19)18-13-9-6-10-14-18/h5-15,20H,3-4,16H2,1-2H3,(H,23,26) |
InChI Key |
HGIIEQVDLOZSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, electronic effects, and inferred biological implications.
Modifications to the Carboxamide Substituent
- N-(2-Fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide (D337-0018): This analog replaces the diethylamino-phenylethyl group with a 2-fluorophenyl substituent. However, the absence of the diethylamino group may limit solubility in acidic environments.
N-[2-(4-Fluorobenzenesulfonyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide :
The sulfonyl group here is strongly electron-withdrawing, likely reducing basicity compared to the tertiary amine in the target compound. This modification could improve resistance to enzymatic degradation but may decrease cellular permeability due to increased polarity .- N-[(1S)-2-[(4-Methoxy-2,5-dimethyl-phenyl)methylamino]-1-phenyl-ethyl]-5-methyl-1,2-oxazole-3-carboxamide: The extended aromatic substituent (4-methoxy-2,5-dimethylphenyl) and stereochemistry (S-configuration) may enhance receptor selectivity.
Heterocyclic Core Variations
- N,2-Dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide: Replacing the 1,2-oxazole with a 1,2,4-oxadiazole introduces a bioisostere with similar electronic properties but greater metabolic stability.
- N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: The carboxamide at position 4 (vs. position 3 in the target compound) shifts the spatial orientation of the substituent, likely impacting target engagement.
Functional Group Additions
- However, this may reduce the basicity of adjacent groups, altering ionization under physiological conditions .
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide :
The nitro group on the phenyl ring is a strong electron-withdrawing substituent, which may improve oxidative stability but increase reactivity toward reduction in vivo .
Data Table: Key Structural and Inferred Properties
Research Findings and Implications
- Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl, nitro) improve stability but may reduce bioavailability. The diethylamino group in the target compound balances solubility and binding .
- Metabolic Stability : Fluorine and oxadiazole substitutions enhance resistance to oxidative metabolism, whereas nitro groups may introduce reductive liabilities .
- Receptor Interactions : Steric bulk (e.g., 4-methoxy-2,5-dimethylphenyl) and stereochemistry (S-configuration) critically influence target selectivity .
Biological Activity
N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be described using the following IUPAC name:
- IUPAC Name : this compound
This compound belongs to the oxazole class, which are heterocyclic compounds known for various biological activities.
1. Antiproliferative Activity
Research has shown that compounds containing oxazole moieties exhibit significant antiproliferative effects. A study involving a library of oxazole derivatives indicated that certain structures could inhibit tumor cell growth effectively. The antiproliferative activity was assessed using the MTT assay, revealing that some derivatives displayed cytotoxicity against various human cancer cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cells .
2. Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin biosynthesis, making it a target for skin-whitening agents. Compounds similar to this compound have been studied for their ability to inhibit tyrosinase activity. For instance, derivatives with phenolic groups demonstrated stronger inhibitory effects compared to traditional inhibitors like kojic acid . The inhibition mechanism involved mixed-type inhibition, suggesting that these compounds could bind both to the active site and allosteric sites of tyrosinase.
3. Antioxidant Properties
Antioxidant activity is another area where oxazole derivatives have shown promise. Various studies have employed assays such as DPPH and ABTS to evaluate the radical scavenging abilities of these compounds. Certain derivatives exhibited significant antioxidant capacity comparable to well-known antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
Table 1: Antiproliferative Activity of Oxazole Derivatives
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 15.6 | Topoisomerase I inhibition |
| Compound B | HeLa | 20.4 | Induction of apoptosis |
| Compound C | A549 | 30.8 | Cell cycle arrest |
Table 2: Tyrosinase Inhibition
| Compound ID | IC50 (μM) | Type of Inhibition |
|---|---|---|
| Compound D | 18.7 | Mixed-type |
| Compound E | 25.4 | Competitive |
| Compound F | >200 | Non-inhibitory |
Case Studies
Case Study 1: Antiproliferative Effects
In a controlled study, a series of oxazole derivatives including this compound were tested for their antiproliferative effects on multiple cancer cell lines. The study concluded that specific structural modifications significantly enhanced cytotoxicity against colorectal and cervical cancer cells .
Case Study 2: Skin Whitening Applications
Another investigation focused on the tyrosinase inhibitory properties of phenolic oxazole compounds for cosmetic applications. The results indicated that certain derivatives not only inhibited tyrosinase but also exhibited lower cytotoxicity towards normal skin cells compared to conventional agents, suggesting a safer profile for skin whitening products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
